2-(3-Hydroxycyclobutyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

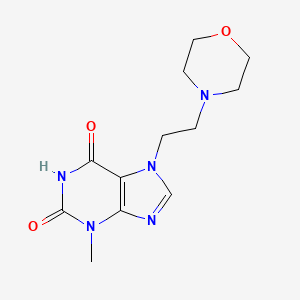

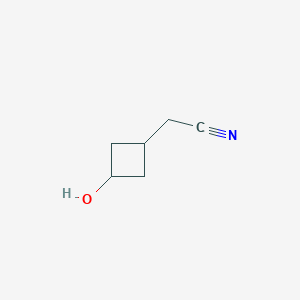

“2-(3-Hydroxycyclobutyl)acetonitrile” is a chemical compound with a molecular weight of 111.14 . It is a derivative of acetonitrile, which is a nitrile where the hydrogen (H) is replaced by a methyl group (-CH3) .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile with 10 wt% Pd(OH)2 on carbon under hydrogen in tetrahydrofuran at 20°C .Molecular Structure Analysis

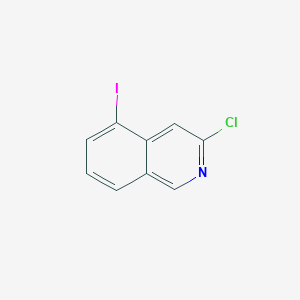

The molecular structure of “this compound” is represented by the InChI code 1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2/t5-,6+ . This indicates that the molecule consists of a cyclobutyl ring with a hydroxyl group at the 3-position and an acetonitrile group attached to the ring .Chemical Reactions Analysis

Acetonitrile, the parent compound of “this compound”, is known to participate in various chemical reactions. For instance, it can undergo [3+2] cycloaddition reactions with 2,5-dimethyl-2H-[1,2,3]diazaphosphole . It can also participate in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4°C .科学的研究の応用

Applications in Food Irradiation Detection

Rapid Identification of γ-Irradiated Food

A study developed an efficient method for extracting 2-Dodecylcyclobutanone (2-DCB) from γ-irradiated food using acetonitrile. This method significantly reduces solvent consumption and processing time, aiding in the surveillance of irradiated food, highlighting acetonitrile's role in enhancing analytical processes (Chan, Ye, & Leung, 2014).

Bioactive Compound Isolation

From Endophytic Fungi

Research on Phomopsis sp. led to the isolation of new natural products, including 2-hydroxy-alternariol, using an acetonitrile fraction. This study underscores the potential of acetonitrile in the isolation and characterization of bioactive compounds from natural sources (Chapla et al., 2014).

Catalysis and Chemical Synthesis

Activation of Carbon Dioxide

A catalytic system involving acetonitrile enables the selective cooligomerization with Hexin(-3), showcasing a novel application in catalysis and the synthesis of valuable compounds (Walther, Schönberg, Dinjus, & Sieler, 1987).

Chemical Reaction Medium

Influence on Cytochrome P450 Activity

A study examined the substrate-dependent effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity. It highlights the critical role of solvents like acetonitrile in biochemical assays and their influence on enzymatic activity (Tang, Shou, & Rodrigues, 2000).

Polymer Chemistry

Synthesis and Properties of Polymers

The electrochemical polymerization of alkylated 3,4-ethylenedioxythiophene derivatives in acetonitrile was studied, providing insights into the synthesis and properties of conductive polymers, showcasing acetonitrile's role in the field of polymer chemistry (Groenendaal, Zotti, & Jonas, 2001).

Safety and Hazards

将来の方向性

Acetonitrile, the parent compound of “2-(3-Hydroxycyclobutyl)acetonitrile”, has been widely used in organic synthesis . Its good conductivity and environmentally friendly features make it a powerful tool for the synthesis of nitrogen-containing compounds or nitrile-containing compounds . Therefore, “this compound” may also find applications in similar areas in the future.

特性

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)